molecular formula C10H19N3 B13065831 5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine

5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13065831
M. Wt: 181.28 g/mol
InChI Key: ALPUCRHPLUANAT-UHFFFAOYSA-N
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Description

5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole compounds.

Scientific Research Applications

5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazol-5-amine
  • 3,5-Dimethyl-1H-pyrazol-4-amine
  • 1-(3-Methylbutyl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

5-methyl-1-(3-methylpentan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-5-7(2)9(4)13-8(3)6-10(11)12-13/h6-7,9H,5H2,1-4H3,(H2,11,12)

InChI Key

ALPUCRHPLUANAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)N1C(=CC(=N1)N)C

Origin of Product

United States

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